molecular formula C21H23N3O2 B14977989 N-benzyl-3-(4-ethoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide

N-benzyl-3-(4-ethoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14977989
M. Wt: 349.4 g/mol
InChI Key: WONWSQNHQAETOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-ethoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and an ethyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-ethoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the benzylation of the pyrazole derivative using benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-ethoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethoxyphenyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-(4-ethoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-ethoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(4-methoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide
  • N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide
  • N-benzyl-3-(4-fluorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

N-benzyl-3-(4-ethoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and interaction with specific molecular targets compared to its analogs.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-benzyl-3-(4-ethoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-3-24(15-16-8-6-5-7-9-16)21(25)20-14-19(22-23-20)17-10-12-18(13-11-17)26-4-2/h5-14H,3-4,15H2,1-2H3,(H,22,23)

InChI Key

WONWSQNHQAETOE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.